

Using N-PMB cyclopentylamine in Ticagrelor synthesis

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Compound of Interest

Compound Name:	<i>N</i> -[(4-methoxyphenyl)methyl]cyclopentylamine
CAS No.:	435345-22-5
Cat. No.:	B409328

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Application Note: Strategic Utilization of N-PMB Cyclopentylamine in Ticagrelor Synthesis

Executive Summary

This application note details the strategic implementation of N-PMB (p-methoxybenzyl) protection on cyclopentyl and cyclopropyl amine intermediates during the synthesis of Ticagrelor (Brilinta). While standard industrial routes often rely on acetonide protection for the cyclopentane core, the use of N-PMB cyclopentylamine derivatives offers a distinct advantage: it provides orthogonal protection that differentiates the amine from the hydroxyl groups during the critical O-alkylation steps (introduction of the hydroxyethyl side chain).

This guide addresses the synthesis, purification, and deprotection of N-PMB intermediates, ensuring high regioselectivity and minimizing bis-alkylation impurities—a common challenge in the scale-up of P2Y₁₂ inhibitors.

Technical Disambiguation: Cyclopentyl vs. Cyclopropyl

In Ticagrelor synthesis, two distinct amine-bearing cycloalkane systems are utilized.^[1] It is critical to distinguish their roles when applying PMB protection:

- The Core Scaffold (Cyclopentyl): The (1S,2S,3R,5S)-3-amino-5-(2-hydroxyethoxy)cyclopentane-1,2-diol moiety.^{[2][3]}
 - Role of PMB: Protects the core amine during the alkylation of the C5-hydroxyl group, preventing N-alkylation by-products.
- The Side Chain (Cyclopropyl): The (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine moiety.^{[3][4]}
 - Role of PMB: Often used to control the reactivity of the cyclopropylamine during coupling to the triazolopyrimidine core, preventing over-reaction or stabilizing the intermediate.

This protocol focuses on the N-PMB protection of the Cyclopentylamine core (as requested), while also referencing the Cyclopropylamine coupling where relevant.

Strategic Rationale: Why Use N-PMB?

The synthesis of the Ticagrelor cyclopentane core requires the installation of a 2-hydroxyethoxy side chain.^{[1][3]} If the amine at position 3 is free or protected with a labile group (like acetyl), it competes with the hydroxyl group for alkylation, leading to N-alkylated impurities that are difficult to purge.

The N-PMB Solution:

- Electronic Modulation: The PMB group renders the nitrogen sufficiently bulky and electron-rich to prevent nucleophilic attack on the alkylating agent (e.g., ethylene carbonate or bromoethanol derivatives) under basic conditions.
- Orthogonality: PMB is stable to the basic conditions of O-alkylation but can be removed via oxidative (DDQ) or acidic (TFA/HCl) conditions that preserve the acetonide (if carefully controlled) or allow for global deprotection.

Experimental Protocols

Protocol A: Synthesis of N-PMB Protected Cyclopentylamine Intermediate

Target Molecule: N-(4-methoxybenzyl)-(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-ol

Reagents:

- Starting Amine: (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-ol (Amino-alcohol core)[4]
- p-Methoxybenzaldehyde (Anisaldehyde)
- Sodium Triacetoxyborohydride (STAB)
- Solvent: Dichloromethane (DCM) or Methanol (MeOH)
- Acetic Acid (catalytic)

Step-by-Step Methodology:

- Imine Formation:
 - Charge a reactor with the Amino-alcohol core (1.0 eq) and MeOH (10 V).
 - Add p-Methoxybenzaldehyde (1.05 eq) dropwise at 20–25°C.
 - Optional: Add catalytic Acetic Acid (0.1 eq) to accelerate imine formation.
 - Stir for 2 hours. Monitor by TLC (formation of Schiff base).
- Reductive Amination:
 - Cool the mixture to 0–5°C.
 - Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.

- Allow the reaction to warm to room temperature (25°C) and stir for 4–6 hours.
- Validation: TLC/HPLC should show consumption of the imine and formation of the secondary amine (N-PMB).
- Work-up:
 - Quench with saturated aqueous NaHCO₃.
 - Extract with Ethyl Acetate (3x).[3]
 - Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
 - Yield Expectation: 85–92% as a viscous oil or low-melting solid.

Protocol B: O-Alkylation of N-PMB Intermediate (The Critical Step)

Objective: Install the hydroxyethoxy side chain without N-alkylation.

- Reaction Setup:
 - Dissolve N-PMB intermediate (from Protocol A) in DMF or THF.
 - Add NaH (1.2 eq, 60% dispersion) at 0°C. Stir for 30 min to form the alkoxide.
 - Note: The N-PMB group prevents deprotonation of the amine (pK_a ~35 vs OH ~16), ensuring chemoselectivity.
- Alkylation:
 - Add Ethyl bromoacetate or protected bromoethanol (1.1 eq).
 - Stir at 0°C to RT for 4 hours.
 - Result: Exclusive O-alkylation is observed due to steric hindrance and reduced nucleophilicity of the N-PMB amine.

Protocol C: Deprotection and Coupling

Objective: Remove PMB to allow coupling with the pyrimidine core.

- Method 1 (Oxidative - Mild): Treat with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in DCM/Water (18:1) at RT. This removes PMB while keeping the acetonide intact.
- Method 2 (Acidic - Global): If the next step allows, use TFA (Trifluoroacetic acid) at reflux. This will remove both the PMB and the acetonide (acetonide removal may be premature depending on the route).

Recommended Route: Use Method 1 (DDQ) to liberate the amine, then couple with 4,6-dichloro-2-(propylthio)-5-nitropyrimidine.

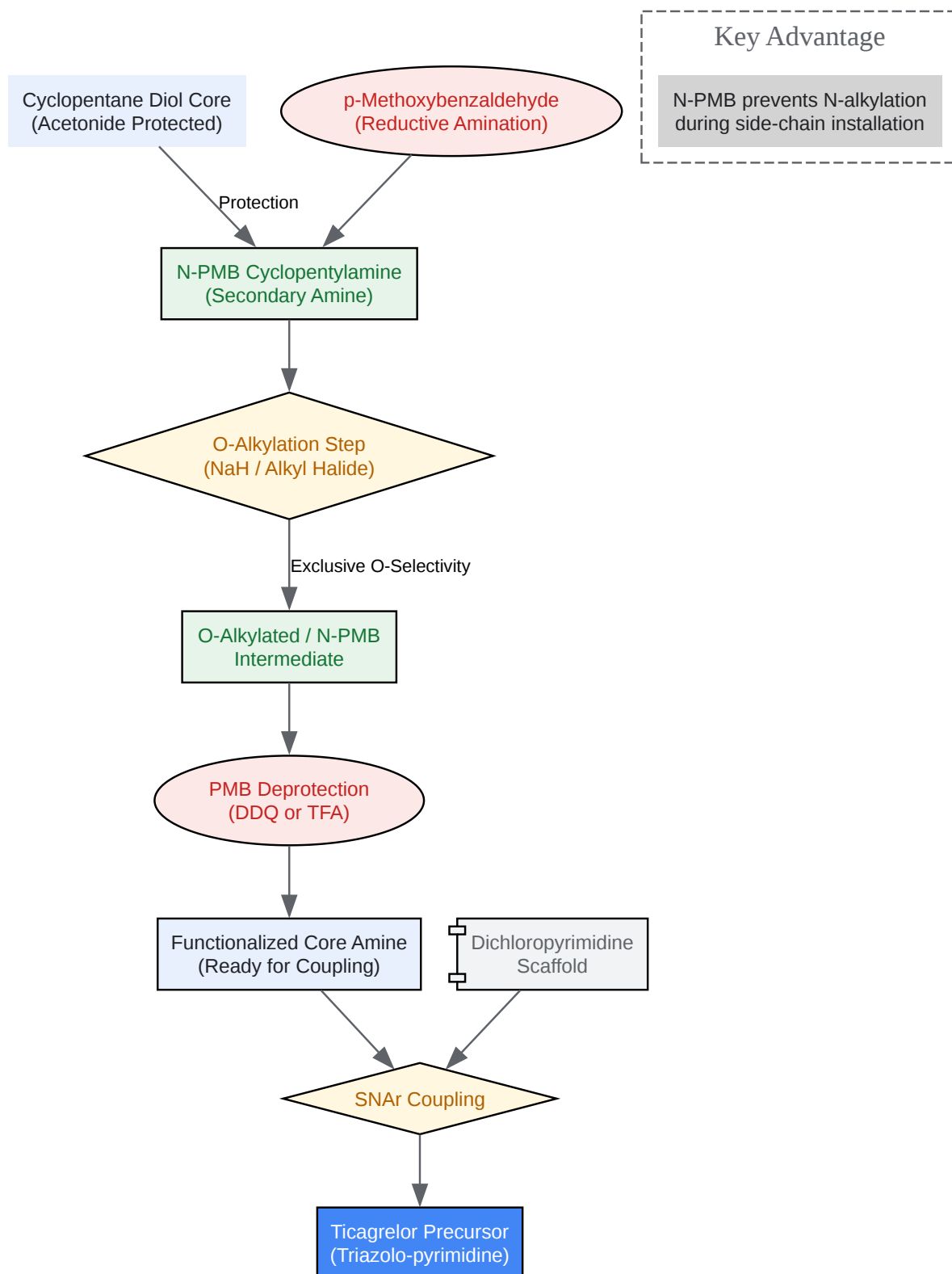
Data Analysis & Impurity Profile

Table 1: Comparison of Protection Strategies for Cyclopentane Core Alkylation

Parameter	Free Amine Route	N-Acetyl Protection	N-PMB Protection (Recommended)
Reagent	None	Acetic Anhydride	p-Methoxybenzaldehyde
O-Alkylation Selectivity	Poor (60:40 O:N mixture)	Good (>90%)	Excellent (>98%)
Deprotection Condition	N/A	Strong Acid/Base hydrolysis	Mild Oxidative (DDQ) or Acidic
Stability	Unstable to oxidation	Stable	Stable to Base/Reduction
Bis-Alkylation Risk	High	Low	Negligible

Pathway Visualization (Graphviz)

The following diagram illustrates the convergent synthesis using the N-PMB strategy to ensure regioselectivity.



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Caption: Workflow demonstrating the role of N-PMB protection in ensuring regioselective O-alkylation of the cyclopentane core before coupling to the pyrimidine scaffold.

References

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